REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:8](N2CCN(C3C(Cl)=CN=CC=3Cl)CC2)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[Cl:25]C1C=NC=C(Cl)C=1N1CCNCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([S:8]([Cl:25])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1
|
Name
|
1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)N1CCN(CC1)C1=C(C=NC=C1Cl)Cl
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1N1CCNCC1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |